7-Keto-27-hydroxycholesterol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C27H44O3 |

|---|---|

Peso molecular |

416.6 g/mol |

Nombre IUPAC |

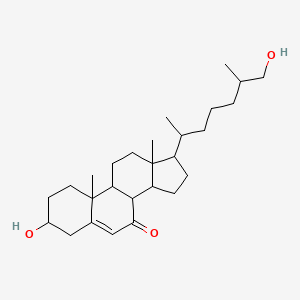

3-hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3 |

Clave InChI |

LFNAJBFFWWMSEW-UHFFFAOYSA-N |

SMILES canónico |

CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO |

Origen del producto |

United States |

Foundational & Exploratory

The Biosynthesis of 7-Keto-27-hydroxycholesterol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the biosynthesis of 7-Keto-27-hydroxycholesterol (7k-27OH-C), an oxysterol implicated in various physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the enzymatic pathways, quantitative data, experimental methodologies, and associated signaling cascades.

Introduction to this compound

This compound is a di-oxygenated metabolite of cholesterol. Its formation and subsequent metabolic activities are of growing interest due to its role as a signaling molecule, particularly in the regulation of lipid metabolism and inflammatory responses. This guide will dissect the multi-step enzymatic and non-enzymatic processes that lead to its synthesis.

The Biosynthesis Pathway of this compound

The formation of 7k-27OH-C is not a direct, single-enzyme process but rather a multi-step pathway involving the generation of the intermediate, 7-ketocholesterol (B24107) (7k-C), which is subsequently hydroxylated.

Formation of 7-Ketocholesterol

7-ketocholesterol can be generated through both non-enzymatic and enzymatic routes.

-

Non-Enzymatic Autoxidation: Cholesterol can undergo autoxidation, where reactive oxygen species (ROS) attack the cholesterol molecule, leading to the formation of various oxysterols, including 7k-C.[1][2] This process is often associated with conditions of oxidative stress.

-

Enzymatic Synthesis:

-

From 7-dehydrocholesterol (B119134): The enzyme cholesterol 7α-hydroxylase (CYP7A1) can catalyze the conversion of 7-dehydrocholesterol to 7k-C.[1][3] This pathway is particularly relevant in certain genetic disorders where 7-dehydrocholesterol levels are elevated.[4]

-

From 7β-hydroxycholesterol: 7β-hydroxycholesterol can be oxidized to 7k-C by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can reduce 7k-C back to 7β-hydroxycholesterol.[1][2]

-

Conversion of 7-Ketocholesterol to this compound

The final step in the biosynthesis is the hydroxylation of 7k-C at the 27th carbon position. This reaction is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) .[1][3][5][6] CYP27A1 is a versatile cytochrome P450 enzyme involved in the acidic pathway of bile acid synthesis and vitamin D3 metabolism.[5][7] The product of this reaction is this compound.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and molecules in the 7k-27OH-C biosynthesis pathway.

| Enzyme | Substrate | Product(s) | Kinetic Parameters (Km, Vmax, etc.) | Notes | Reference |

| CYP27A1 | 7-Ketocholesterol | This compound, 7-Keto-27-oic acid | At 0.02 µM CYP27A1, the primary product is this compound. At higher concentrations (0.2 µM) and longer incubation times, further oxidation to 7-Keto-27-oic acid is observed. | The reaction is dependent on enzyme concentration and reaction time. | [7] |

| CYP27A1 | Cholesterol | 27-Hydroxycholesterol (B1664032) | - | CYP27A1 has broad substrate specificity.[8][9] | [8][9] |

| 11β-HSD1 | 7-Ketocholesterol | 7β-hydroxycholesterol | - | This enzyme primarily exhibits reductase activity in many tissues. | [1] |

| 11β-HSD2 | 7β-hydroxycholesterol | 7-Ketocholesterol | - | This enzyme primarily exhibits oxidase activity. | [1] |

| CYP7A1 | 7-Dehydrocholesterol | 7-Ketocholesterol | - | This reaction is significant in conditions with elevated 7-dehydrocholesterol. | [1][4] |

| Compound | Concentration Range in Biological Samples | Notes | Reference |

| 7-Ketocholesterol | Normal plasma levels are typically low (<0.03 µg/ml). Levels can be elevated in conditions like Cerebrotendinous Xanthomatosis (CTX) and Smith-Lemli-Opitz syndrome (SLO). | Used in in vitro studies at concentrations ranging from 2.5 µM to 50 µM. | [4][10] |

| 27-Hydroxycholesterol | Normal plasma levels are in the range of 90–230 ng/ml. | - | [4] |

Experimental Protocols

Quantification of this compound and other Oxysterols by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of oxysterols from biological samples.

1. Sample Preparation and Extraction:

-

To 200 µl of plasma, add 1 ml of ice-cold acetone (B3395972) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.

-

Add internal standards (e.g., deuterated oxysterols).

-

Vortex and incubate at -20°C overnight to precipitate proteins.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen.

2. Solid Phase Extraction (SPE) for Cleanup:

-

Resuspend the dried extract in a non-polar solvent like hexane.

-

Apply the sample to a pre-conditioned silica (B1680970) SPE cartridge.

-

Wash with a non-polar solvent (e.g., hexane) to remove cholesterol.

-

Elute the oxysterols with a more polar solvent mixture (e.g., dichloromethane:methanol).

-

Dry the eluate under nitrogen.

3. LC-MS/MS Analysis:

-

Resuspend the final extract in the mobile phase.

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of water, methanol, and isopropanol (B130326) with a modifier like formic acid.

-

Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[11][12][13][14][15]

Liver X Receptor (LXR) Activation Reporter Gene Assay

This assay is used to determine if 7k-27OH-C can activate the nuclear receptor LXR.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Co-transfect the cells with:

-

An LXR expression vector (LXRα or LXRβ).

-

A reporter plasmid containing an LXR response element (LXRE) upstream of a reporter gene (e.g., luciferase).

-

A control plasmid expressing a different reporter (e.g., β-galactosidase) for normalization.

-

2. Treatment and Lysis:

-

After transfection, treat the cells with varying concentrations of 7k-27OH-C or a known LXR agonist (positive control) for 24-48 hours.

-

Lyse the cells using a suitable lysis buffer.

3. Reporter Assay:

-

Measure the luciferase activity in the cell lysates using a luminometer.

-

Measure the activity of the control reporter (e.g., β-galactosidase).

4. Data Analysis:

-

Normalize the luciferase activity to the control reporter activity.

-

Compare the normalized activity of the treated cells to that of the vehicle-treated control to determine the fold activation.[16][17][18][19]

Downstream Signaling: LXR Activation

7k-27OH-C, like other oxysterols, can act as a ligand for the Liver X Receptors (LXRα and LXRβ).[6] LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis, fatty acid metabolism, and inflammation.

Upon binding to 7k-27OH-C, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcriptional activation.

Key LXR target genes include:

-

ABCA1 and ABCG1: These are ATP-binding cassette transporters that mediate cholesterol efflux from cells.

-

SREBP-1c: A transcription factor that regulates the expression of genes involved in fatty acid synthesis.

-

CYP7A1: The rate-limiting enzyme in the classic pathway of bile acid synthesis, creating a feedback loop.

Conclusion

The biosynthesis of this compound is a multi-faceted process with important implications for cellular signaling and homeostasis. Understanding this pathway, from the initial formation of 7-ketocholesterol to the downstream activation of LXR, provides a foundation for investigating its role in health and disease. The experimental protocols and quantitative data provided in this guide are intended to facilitate further research in this exciting and evolving field.

References

- 1. rem.bioscientifica.com [rem.bioscientifica.com]

- 2. research.aston.ac.uk [research.aston.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of an oxysterol, 7-ketocholesterol, by sterol 27-hydroxylase in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diseases.jensenlab.org [diseases.jensenlab.org]

- 7. Conversion of 7-ketocholesterol to oxysterol metabolites by recombinant CYP27A1 and retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. On the substrate specificity of human CYP27A1: implications for bile acid and cholestanol formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dial.uclouvain.be [dial.uclouvain.be]

- 13. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.aston.ac.uk [research.aston.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands | Springer Nature Experiments [experiments.springernature.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Regulation of Cholesterologenesis by the Oxysterol Receptor, LXRα - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Pro-inflammatory Oxysterol: A Technical Guide to the Formation of 7-Keto-27-hydroxycholesterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of 7-Keto-27-hydroxycholesterol, a significant oxysterol implicated in various pathological states. Contrary to a direct non-enzymatic route, the genesis of this molecule is a two-step process, beginning with the non-enzymatic oxidation of cholesterol to 7-ketocholesterol (B24107) (7KC), a potent bioactive molecule in its own right. This intermediate is subsequently metabolized enzymatically to this compound. This guide details the mechanisms, presents quantitative data, outlines experimental protocols, and visualizes the associated pathways to provide a comprehensive resource for the scientific community.

The Two-Step Formation Pathway: An Overview

The formation of this compound is not a direct non-enzymatic event. Instead, it occurs via a sequential pathway:

-

Non-Enzymatic Formation of 7-Ketocholesterol (7KC): The process is initiated by the autoxidation of cholesterol, a reaction driven by reactive oxygen species (ROS) in environments of high oxidative stress.[1]

-

Enzymatic Conversion to this compound: The resulting 7KC is then hydroxylated at the C27 position by the mitochondrial enzyme Sterol 27-hydroxylase (CYP27A1) to form 3β,27-dihydroxy-5-cholesten-7-one, also known as this compound.[1][2]

This distinction is critical, as the primary non-enzymatic event leads to the formation of 7KC, which is a key mediator of oxidative stress, inflammation, and apoptosis.[1][3] The subsequent enzymatic conversion to this compound is a step in its metabolism and elimination.[2][4]

Non-Enzymatic Formation of 7-Ketocholesterol (7KC)

The principal pathway for 7KC generation is the non-enzymatic autoxidation of cholesterol. This free radical-mediated chain reaction is particularly prevalent in tissues with high levels of oxidative stress. The C7 position on the cholesterol molecule is especially susceptible to hydrogen abstraction by ROS, leading to the formation of a cholesterol radical. This radical reacts with molecular oxygen to form hydroperoxide intermediates, which then decompose to the more stable 7-ketocholesterol.[5]

Caption: Non-enzymatic autoxidation pathway of cholesterol to 7-ketocholesterol.

Enzymatic Conversion of 7KC to this compound

7-ketocholesterol is a substrate for the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which is a key enzyme in the acidic pathway of bile acid synthesis.[1] CYP27A1 catalyzes the hydroxylation of the side chain of various sterols. In the case of 7KC, it introduces a hydroxyl group at the C27 position, yielding this compound.[2] This conversion is a critical step in the detoxification and elimination of 7KC.[6]

Caption: Enzymatic conversion of 7KC to this compound by CYP27A1.

Quantitative Data

The levels of 7KC and its metabolites can vary significantly depending on the tissue and the presence of pathological conditions associated with oxidative stress.

| Analyte | Matrix | Condition | Concentration Range | Reference(s) |

| 7-Ketocholesterol (7KC) | Human Plasma | Healthy Controls | 3.7 - 6.7 ng/mL | [7] |

| Human Plasma | Niemann-Pick Disease (Type A/B) | Mean: 245 ng/mL | [7] | |

| Human Plasma | Niemann-Pick Disease (Type C) | Mean: 279 ng/mL | [7] | |

| Human Plasma | Hypercholesterolemic Patients | 57% of plasma oxysterols | [8] | |

| Arterial Plaques | Atherosclerosis | 55% of plaque oxysterols | [8] | |

| Bovine Retinal Pigment Epithelium (RPE) | Normal | ~8 pmol/mg protein | [2] | |

| 27-hydroxycholesterol (B1664032) | Human Plasma | Healthy Controls | 90 - 230 ng/mL | [9] |

Table 1: Representative Concentrations of 7-Ketocholesterol and 27-hydroxycholesterol in Biological Samples.

| Substrate | Enzyme | KM (app) | Relative Metabolism Rate | Reference(s) |

| Cholesterol | CYP27A1 | ~400 µM (decreased to 150 µM with proteinase K treatment) | 1x | [10] |

| 7-Ketocholesterol | CYP27A1 | Similar affinity to cholesterol | ~4x higher than cholesterol | [4][6] |

Table 2: Kinetic Parameters for CYP27A1.

Experimental Protocols

Protocol for In Vitro Induction of Cholesterol Autoxidation to 7-Ketocholesterol

This protocol describes a method to induce the oxidation of cholesterol to 7KC in a liposomal model system using a Fenton-like reaction.[5]

Materials:

-

Egg yolk phosphatidylcholine (PC) and Cholesterol

-

Chloroform (B151607) and Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ferrous sulfate (B86663) (FeSO₄) and L-Ascorbic acid

-

Nitrogen gas

-

Rotary evaporator and Sonicator

Procedure:

-

Liposome (B1194612) Preparation:

-

Dissolve egg yolk PC and cholesterol in chloroform in a round-bottom flask.

-

Remove the solvent under a stream of nitrogen and then under vacuum using a rotary evaporator to form a thin lipid film.

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing, followed by sonication to create small unilamellar vesicles.

-

-

Induction of Oxidation:

-

Add a freshly prepared solution of FeSO₄ to the liposome suspension.

-

Initiate the oxidation by adding L-Ascorbic acid.

-

Incubate the mixture at 37°C for a defined period (e.g., 1-4 hours) with gentle shaking.

-

-

Termination and Extraction:

-

Stop the reaction by adding a chelating agent like EDTA and an antioxidant like butylated hydroxytoluene (BHT).

-

Extract the lipids using the Folch method (chloroform:methanol, 2:1 v/v).

-

Dry the organic phase under nitrogen and reconstitute in a suitable solvent for analysis.

-

-

Quantification:

-

Analyze the sample for 7KC content using LC-MS/MS or GC-MS.

-

Protocol for CYP27A1 Enzyme Assay with 7-Ketocholesterol

This protocol outlines a method to measure the activity of CYP27A1 in converting 7KC to this compound using isolated mitochondria or a reconstituted system.[2][10]

Materials:

-

Isolated mitochondria or purified recombinant CYP27A1, adrenodoxin (B1173346), and adrenodoxin reductase.

-

7-Ketocholesterol substrate.

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing MgCl₂).

-

NADPH.

-

Internal standards (e.g., deuterated oxysterols).

-

Solvents for extraction (e.g., chloroform, methanol).

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, the enzyme source (mitochondria or reconstituted components), and the 7KC substrate (often solubilized with a carrier like β-cyclodextrin).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes) with constant shaking. The reaction time should be within the linear range of product formation.

-

-

Termination and Extraction:

-

Stop the reaction by adding a volume of ice-cold organic solvent (e.g., chloroform:methanol 2:1) containing an internal standard.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase. Repeat the extraction.

-

-

Sample Preparation and Analysis:

-

Dry the combined organic extracts under a stream of nitrogen.

-

For GC-MS analysis, derivatize the sample (e.g., silylation). For LC-MS/MS, reconstitute in a suitable mobile phase.

-

Quantify the amount of this compound formed against a standard curve.

-

-

Calculate Activity:

-

Express enzyme activity as pmol or nmol of product formed per minute per mg of protein.

-

Protocol for Extraction and Quantification of Oxysterols by LC-MS/MS

This protocol provides a general workflow for the analysis of 7KC and this compound from plasma.[7][11]

Materials:

-

Plasma sample.

-

Deuterated internal standards for 7KC and this compound.

-

Acetone (B3395972) (ice-cold) with BHT.

-

Solvents for extraction and mobile phase (e.g., acetonitrile, methanol, water, formic acid).

-

LC-MS/MS system with a suitable column (e.g., C18).

Procedure:

-

Sample Preparation:

-

To a 50-200 µL plasma sample, add deuterated internal standards.

-

Add 5 volumes of ice-cold acetone containing BHT to precipitate proteins.

-

Vortex and incubate at -20°C overnight.

-

-

Lipid Extraction:

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Dry the supernatant under a stream of nitrogen.

-

-

Optional Saponification (to measure total oxysterols):

-

If desired, hydrolyze sterol esters by adding methanolic KOH and heating. Neutralize and re-extract the non-saponifiable lipids.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample onto the LC-MS/MS system.

-

Use a suitable gradient elution to separate the oxysterols.

-

Perform detection using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Quantification:

-

Calculate the concentration of each oxysterol based on the ratio of the analyte peak area to the internal standard peak area, using a calibration curve.

-

Signaling Pathways and Workflow Visualization

The primary non-enzymatically formed product, 7KC, is a potent modulator of various cellular signaling pathways, leading to inflammation, apoptosis, and cellular dysfunction.

Caption: Key signaling pathways modulated by 7-ketocholesterol (7KC).

Conclusion

The formation of this compound is a multi-step process initiated by the non-enzymatic autoxidation of cholesterol to 7-ketocholesterol, which is subsequently converted to the final product by the enzyme CYP27A1. Understanding this pathway is crucial for researchers in fields ranging from cardiovascular disease to neurodegeneration. The protocols and data presented in this guide offer a framework for the robust investigation of these important oxysterols, paving the way for the development of novel therapeutic strategies targeting oxidative stress and its downstream pathological consequences.

References

- 1. rem.bioscientifica.com [rem.bioscientifica.com]

- 2. Conversion of 7-ketocholesterol to oxysterol metabolites by recombinant CYP27A1 and retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 4. Conversion of 7-ketocholesterol to oxysterol metabolites by recombinant CYP27A1 and retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Conversion of 7-ketocholesterol to oxysterol metabolites by recombinant CYP27A1 and retinal pigment epithelial cells | NIST [nist.gov]

- 7. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the formation of 7-ketocholesterol from 7-dehydrocholesterol in patients with CTX and SLO - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CYP27A1 in the Formation of 7-Keto-27-hydroxycholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ketocholesterol (B24107) (7KCh) is a cytotoxic oxysterol implicated in the pathophysiology of several age-related and inflammatory diseases. Its efficient elimination is crucial for cellular homeostasis. This technical guide provides an in-depth analysis of the pivotal role of the mitochondrial enzyme, sterol 27-hydroxylase (CYP27A1), in the detoxification of 7KCh through its conversion to 7-keto-27-hydroxycholesterol (7K-27OHC). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathway and experimental workflows, offering a comprehensive resource for researchers in the field.

Introduction

7-Ketocholesterol is a prominent oxysterol formed from the non-enzymatic oxidation of cholesterol.[1] Its accumulation in tissues is associated with a range of pathologies, including atherosclerosis, age-related macular degeneration, and neurodegenerative diseases.[1][2][3] The enzymatic detoxification of 7KCh is a critical cellular process, and the mitochondrial cytochrome P450 enzyme, CYP27A1, plays a central role in this pathway.[4][5] CYP27A1, also known as sterol 27-hydroxylase, is a key enzyme in the alternative "acidic" pathway of bile acid synthesis.[5] This guide focuses on the specific function of CYP27A1 in the initial and rate-limiting step of 7KCh catabolism: the hydroxylation at the C27 position to form the less toxic and more water-soluble metabolite, this compound.

The Enzymatic Conversion of 7-Ketocholesterol by CYP27A1

CYP27A1 is a monooxygenase located in the inner mitochondrial membrane of most tissues.[6] It catalyzes the hydroxylation of the side chain of various sterols. In the context of 7KCh metabolism, CYP27A1 introduces a hydroxyl group at the 27th carbon atom, initiating a pathway for its eventual elimination from the cell.[5] This enzymatic reaction requires the presence of the electron transfer proteins adrenodoxin (B1173346) and adrenodoxin reductase, and the reducing equivalent NADPH.

Signaling and Metabolic Pathway

The conversion of 7KCh to 7K-27OHC by CYP27A1 is a critical step in a larger metabolic cascade aimed at detoxifying and eliminating this oxysterol. Following its formation, 7K-27OHC can be further oxidized to 3β-hydroxy-5-cholesten-7-one-26-oic acid (7KCh-27COOH), a more water-soluble compound that can be more readily excreted.[7]

Quantitative Data

The efficiency of CYP27A1 in metabolizing 7KCh has been a subject of quantitative investigation. The following tables summarize key findings from published literature.

Kinetic Parameters of Human CYP27A1

Studies utilizing recombinant human CYP27A1 have determined the kinetic parameters for the conversion of 7-ketocholesterol, allowing for a direct comparison with the enzyme's primary substrate, cholesterol.

| Substrate | Km (μM) | Vmax (pmol/min/pmol P450) | Reference |

| 7-Ketocholesterol | 1.8 ± 0.4 | 1.6 ± 0.1 | [7] |

| Cholesterol | 1.5 ± 0.3 | 0.4 ± 0.02 | [7] |

Table 1: Kinetic parameters for the hydroxylation of 7-ketocholesterol and cholesterol by recombinant human CYP27A1.

These data indicate that while CYP27A1 has a similar affinity (Km) for both 7-ketocholesterol and cholesterol, the maximal velocity (Vmax) for the conversion of 7-ketocholesterol is approximately 4-fold higher, suggesting that 7KCh is a more efficiently metabolized substrate.[7]

Levels of 7-Ketocholesterol and its Metabolites in Tissues

The in vivo relevance of CYP27A1-mediated metabolism of 7KCh is supported by the detection of its downstream products in various tissues.

| Tissue | Compound | Concentration | Reference |

| Bovine Retinal Pigment Epithelium (RPE) | This compound | Detected | [7] |

| Bovine Retinal Pigment Epithelium (RPE) | 3β-hydroxy-5-cholesten-7-one-26-oic acid | Detected | [7] |

| Human Atherosclerotic Lesions | This compound | Present | [8] |

| Human Plasma (Healthy) | 7-Ketocholesterol | 0.03 - 0.62 µM | [6] |

| Human Plasma (Cancer Patients) | 7-Ketocholesterol | Elevated levels observed | [6] |

Table 2: Detection and concentration of 7-ketocholesterol and its metabolites in various biological samples.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of CYP27A1-mediated 7-ketocholesterol metabolism.

Recombinant Human CYP27A1 Activity Assay

This protocol describes an in vitro reconstituted system to measure the enzymatic activity of purified recombinant human CYP27A1.

Materials:

-

Purified recombinant human CYP27A1

-

Bovine adrenodoxin (Adx)

-

Bovine adrenodoxin reductase (AdR)

-

7-Ketocholesterol (substrate)

-

NADPH

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

EDTA

-

Phospholipid vesicles

-

HPLC system with a UV detector

-

GC-MS system for product confirmation

Procedure:

-

Reconstitution of the Enzyme System:

-

Prepare a reaction mixture containing potassium phosphate buffer, EDTA, and phospholipid vesicles.

-

Add Adx and AdR to the mixture.

-

Incorporate the substrate, 7-ketocholesterol, into the phospholipid vesicles.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a known concentration of purified CYP27A1 to the reconstituted system.

-

Start the reaction by adding NADPH.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 5-120 minutes).

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a solvent such as methylene (B1212753) chloride.

-

Extract the sterols from the aqueous phase by vigorous vortexing.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the organic phase containing the sterols and evaporate to dryness under a stream of nitrogen.

-

-

Product Analysis by HPLC:

-

Re-dissolve the dried extract in the HPLC mobile phase.

-

Inject the sample into an HPLC system equipped with a suitable column (e.g., a normal-phase silica (B1680970) column).

-

Monitor the elution of the substrate and products using a UV detector at an appropriate wavelength (e.g., 240 nm for 7-ketocholesterol).

-

Quantify the product formation based on the peak area relative to a standard curve.

-

-

Product Confirmation by GC-MS:

-

Collect the HPLC fractions corresponding to the product peaks.

-

Derivatize the samples (e.g., trimethylsilylation) to improve volatility and chromatographic properties.

-

Analyze the derivatized samples by GC-MS to confirm the identity of the products based on their mass spectra and retention times compared to authentic standards.

-

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for studying the metabolism of 7-ketocholesterol by recombinant CYP27A1.

Conclusion

CYP27A1 plays a critical and efficient role in the initial step of 7-ketocholesterol detoxification. The higher catalytic efficiency of CYP27A1 for 7KCh compared to cholesterol underscores its importance in protecting cells from the deleterious effects of this oxysterol. The methodologies and quantitative data presented in this guide provide a solid foundation for further research into the modulation of CYP27A1 activity as a potential therapeutic strategy for diseases associated with 7KCh accumulation. Understanding the intricacies of this metabolic pathway is paramount for the development of novel interventions aimed at mitigating cellular damage induced by oxidative stress.

References

- 1. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rem.bioscientifica.com [rem.bioscientifica.com]

- 3. research.aston.ac.uk [research.aston.ac.uk]

- 4. Novel routes for metabolism of 7-ketocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of an oxysterol, 7-ketocholesterol, by sterol 27-hydroxylase in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sterol 27-hydroxylase acts on 7-ketocholesterol in human atherosclerotic lesions and macrophages in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Odyssey of an Oxysterol: A Technical Guide to the Mechanism of Action of 7-Ketocholesterol and its Metabolite, 7-Keto-27-hydroxycholesterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ketocholesterol (B24107) (7-KC), a prominent and cytotoxic product of cholesterol auto-oxidation, is implicated in the pathophysiology of numerous age-related and inflammatory diseases, including atherosclerosis and neurodegenerative disorders.[1] Its cellular mechanism of action is multifaceted, pivoting on the induction of oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, a specialized form of programmed cell death termed "oxiapoptophagy".[1] A key metabolic fate of 7-KC is its conversion to the less toxic metabolite, 7-keto-27-hydroxycholesterol (7k27OHC), via the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). This guide provides an in-depth examination of the molecular pathways activated by 7-KC, its metabolic inactivation, and the experimental methodologies used to elucidate these processes.

Core Mechanisms of 7-Ketocholesterol (7-KC) Action

The cellular impact of 7-KC is driven by its ability to disrupt membrane integrity and trigger a cascade of stress responses. It is a potent inducer of oxidative stress, inflammation, and cell death.[2][3]

Induction of Oxidative Stress & Reactive Oxygen Species (ROS)

Upon entering the cell, 7-KC integrates into cellular membranes, altering their physical properties and leading to the overproduction of Reactive Oxygen Species (ROS).[1] This oxidative burst is a primary trigger for subsequent downstream events. Peritoneal macrophages treated with 10 µM 7-KC for 24 hours show a significant increase in mitochondrial ROS.[4] This effect is often linked to the activation of NADPH oxidase 4 (NOX4) and mitochondrial dysfunction.[5]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of ROS and disruption of cellular homeostasis leads to ER stress.[6] This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER function. However, under prolonged or severe stress induced by 7-KC, the UPR can switch from a pro-survival to a pro-apoptotic signal. Evidence suggests that 7-KC upregulates genes associated with the UPR, such as ATF3 and HSPA5.[7]

Liver X Receptor (LXR) Modulation

Oxysterols are natural ligands for Liver X Receptors (LXRs), which are nuclear receptors that regulate cholesterol homeostasis and inflammation.[8] 7-KC can act as an LXR agonist, increasing the expression of LXRα and its target genes, such as the ATP-binding cassette transporters ABCA1 and ABCG1, which are involved in cholesterol efflux.[8][9] However, the role of LXR activation in the context of 7-KC toxicity is complex and may be cell-type dependent.[9]

Induction of Oxiapoptophagy

The combination of overwhelming oxidative stress, ER stress, and mitochondrial dysfunction culminates in a distinct form of programmed cell death known as oxiapoptophagy (Oxidative stress + Apoptosis + Autophagy).[5] This process involves the activation of canonical apoptotic pathways, including the release of mitochondrial cytochrome c and the activation of caspases, alongside features of autophagy.[5] In pre-osteoblast MC3T3-E1 cells, 7-KC treatment (20-40 µM) leads to a significant increase in the expression of the pro-apoptotic protein BAX and cleaved caspase-3.[5]

Metabolic Inactivation: The Role of CYP27A1

A primary detoxification pathway for 7-KC is its hydroxylation at the 27th position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), forming This compound (also referred to as 27OH-7KC).[2][10] This conversion is crucial for eliminating the toxic 7-KC from tissues like the liver and retina.[10][11] The addition of the hydroxyl group increases the polarity of the molecule, facilitating its further metabolism into water-soluble products and subsequent excretion.[10] Studies in retinal pigment epithelial cells have demonstrated that this 27-hydroxylation significantly reduces the cytotoxicity associated with the parent 7-KC molecule.[11]

Quantitative Data Summary

The cytotoxic and biological effects of 7-KC are concentration and cell-type dependent.

Table 1: Cytotoxicity of 7-Ketocholesterol in Various Cell Lines

| Cell Line | Cell Type | Assay | IC50 Value (µM) | Exposure Time | Citation |

| MCF-7 | Human Breast Adenocarcinoma | MTT | 21.3 ± 0.4 | 48h | [3] |

| T47D | Human Breast Ductal Carcinoma | MTT | 11.4 ± 0.3 | 48h | [3] |

| BT-20 | Human Breast Carcinoma | MTT | 20.6 ± 1.9 | 48h | [3] |

| N2a | Mouse Neuroblastoma | FDA | ~50 | 48h | [12] |

| MC3T3-E1 | Mouse Pre-osteoblast | CCK-8 | > 40 (35.6% apoptosis at 40 µM) | 24h | [5] |

Table 2: Effective Concentrations of 7-Ketocholesterol for Specific Biological Effects

| Effect | Cell Line | Concentration (µM) | Incubation Time | Citation |

| Increased Mitochondrial ROS | Mouse Peritoneal Macrophages | 10 | 24h | [4] |

| Increased Apoptosis | MC3T3-E1 | 20 - 40 | 24h | [5] |

| Increased LXRα Expression | MDA-MB-231 | 30 | 24h | [8] |

| Decreased Doxorubicin (B1662922) Accumulation | MCF-7 | 7.5 | 48h | [13][14] |

Key Experimental Protocols

Protocol: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol outlines the detection of intracellular ROS in adherent cells.

-

Cell Seeding: Seed cells (e.g., 2 x 10⁵ cells/well) in a 24-well plate and culture overnight under standard conditions.[15]

-

Reagent Preparation: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration (typically 10-25 µM) in pre-warmed serum-free medium.[15][16]

-

Cell Treatment: Treat cells with 7-KC at desired concentrations for the specified time. Include appropriate vehicle (control) and positive control (e.g., H₂O₂) groups.

-

Staining: Remove the treatment medium and wash cells once with warm serum-free medium.[15] Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[17]

-

Washing: Remove the DCFH-DA solution and wash the cells twice with 1x PBS.[15]

-

Analysis: Add 1x PBS to each well. Immediately measure fluorescence using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm) or visualize using a fluorescence microscope.[15][18] Fluorescence intensity is proportional to the level of intracellular ROS.

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This protocol describes the quantification of apoptotic cells using flow cytometry.

-

Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and induce apoptosis by treating with 7-KC. Include a vehicle-treated negative control.[10]

-

Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension, wash the pellet once with cold 1x PBS, and discard the supernatant.[10]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) per sample.[10]

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution) to the cell suspension.[10][19]

-

Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[10]

-

Dilution & Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.[10]

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Protocol: LXR Activity Assessment using a Luciferase Reporter Assay

This protocol details how to measure the activation of LXR by test compounds.

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293 or RAW 267.4) with two plasmids:

-

An LXR expression vector (encoding LXRα or LXRβ).

-

A reporter plasmid containing multiple copies of an LXR Response Element (LXRE) upstream of a luciferase gene (e.g., 3x-LXRE-Luc).[20]

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

-

Cell Treatment: After 24 hours (or as optimized), replace the medium with fresh medium containing the test compounds (7-KC) or known LXR agonists (e.g., T0901317, GW3965) as positive controls.[21]

-

Incubation: Incubate cells for an additional 18-24 hours.

-

Cell Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.[22]

-

Luminescence Measurement:

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Add the Firefly luciferase substrate and measure the luminescence (Signal A).

-

Add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) and measure the second luminescence signal (Signal B).[22]

-

-

Data Analysis: Calculate the ratio of Firefly to Renilla luminescence (A/B) for each sample. Normalize the results to the vehicle control to determine the fold-activation of LXR.

Summary and Future Directions

7-Ketocholesterol is a potent cytotoxic oxysterol that triggers cell death through a complex interplay of oxidative stress, ER stress, and LXR modulation. The metabolic conversion of 7-KC to this compound by CYP27A1 represents a critical detoxification pathway, highlighting a potential therapeutic target for mitigating 7-KC-induced cellular damage. While the primary mechanisms of 7-KC are well-characterized, further research into the specific biological activities of its metabolite, this compound, is warranted to fully understand its physiological role. Understanding these pathways is crucial for developing therapeutic strategies against diseases associated with elevated oxysterol levels.

References

- 1. rem.bioscientifica.com [rem.bioscientifica.com]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. Effects of 7-ketocholesterol on tamoxifen efficacy in breast carcinoma cell line models in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7-Ketocholesterol Induces Oxiapoptophagy and Inhibits Osteogenic Differentiation in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of 7-Ketocholesterol-Modulated Pathways and Sterculic Acid Protective Effect in Retinal Pigmented Epithelium Cells by Using Genome-Wide Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Ketocholesterol and cholestane-triol increase expression of SMO and LXRα signaling pathways in a human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. mdpi.com [mdpi.com]

- 13. oncotarget.com [oncotarget.com]

- 14. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. doc.abcam.com [doc.abcam.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. addgene.org [addgene.org]

- 21. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. assaygenie.com [assaygenie.com]

Cellular Targets of 7-Keto-27-Hydroxycholesterol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Keto-27-hydroxycholesterol (7k27OHC) is an oxysterol, an oxidized derivative of cholesterol, that has emerged as a bioactive lipid with significant roles in cellular signaling. As a metabolite of the abundant and pro-atherogenic 7-ketocholesterol (B24107) (7KC), 7k27OHC is positioned at a critical metabolic crossroads, influencing key cellular processes. This technical guide provides a comprehensive overview of the known cellular targets of 7k27OHC, detailing its interactions with proteins, the signaling pathways it modulates, and the experimental methodologies used to elucidate these functions. The information presented herein is intended to serve as a valuable resource for researchers investigating the physiological and pathological roles of 7k27OHC and for professionals in drug development exploring its potential as a therapeutic target.

Primary Cellular Targets

Current research has identified three primary cellular targets of this compound:

-

Smoothened (SMO): A G protein-coupled receptor that is a central component of the Hedgehog (Hh) signaling pathway.

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): An enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol.

-

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): An enzyme that inactivates cortisol by converting it to cortisone.

The interaction of 7k27OHC with these targets leads to the modulation of critical cellular signaling cascades, as detailed in the subsequent sections.

Quantitative Data on Target Interactions

The following table summarizes the available quantitative data for the interaction of this compound with its identified cellular targets.

| Target | Interaction Type | Parameter | Value | Species | Reference |

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Inhibition of cortisone to cortisol conversion | IC50 | 357 ± 38 nM | Human | [1] |

Note: Specific binding affinity data (Kd) for the interaction of 7k27OHC with Smoothened (SMO) is not yet available in the peer-reviewed literature. However, functional assays confirm its role as a SMO agonist.

Signaling Pathways Modulated by this compound

The Hedgehog Signaling Pathway

This compound acts as an agonist of the Smoothened (SMO) receptor, a key activator of the Hedgehog (Hh) signaling pathway. The binding of 7k27OHC to the extracellular cysteine-rich domain (CRD) of SMO is thought to relieve the inhibitory constraint imposed by the Patched (PTCH1) receptor, leading to the activation of downstream signaling. This culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of Hh target genes. These target genes are involved in a wide array of cellular processes, including cell proliferation, differentiation, and survival.

Glucocorticoid Metabolism

7k27OHC is a substrate for both 11β-HSD1 and 11β-HSD2, enzymes that play a crucial role in regulating the local concentrations of active glucocorticoids. By acting as a substrate, 7k27OHC can competitively inhibit the metabolism of cortisone and cortisol, thereby influencing glucocorticoid receptor signaling. The stereospecific oxoreduction of 7k27OHC to 7β,27-dihydroxycholesterol is catalyzed by 11β-HSD1, while the reverse oxidation is carried out by 11β-HSD2[1].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's cellular targets.

Smoothened (SMO) Agonist Activity Assay (Gli-Luciferase Reporter Assay)

This protocol is adapted from standard methods used to assess Hedgehog pathway activation.

Objective: To determine the agonist activity of this compound on the Smoothened receptor by measuring the transcriptional activity of the downstream effector, GLI.

Materials:

-

NIH/3T3 or other suitable cells stably transfected with a GLI-responsive luciferase reporter construct.

-

This compound (7k27OHC).

-

Sonic Hedgehog (Shh) ligand (positive control).

-

Cyclopamine or other SMO antagonist (negative control).

-

Cell culture medium and supplements.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the GLI-reporter cells in a 96-well plate at a density that allows for optimal growth during the experiment.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 7k27OHC, Shh, or the SMO antagonist. Include a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours to allow for Hh pathway activation and luciferase expression.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., protein concentration or a viability dye). Plot the fold change in luciferase activity relative to the vehicle control against the concentration of 7k27OHC. Calculate the EC50 value from the dose-response curve.

11β-HSD1 Inhibition Assay

This protocol is based on the methodology described by Beck et al. (2019)[1].

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of 11β-HSD1.

Materials:

-

HEK-293 cells stably expressing human 11β-HSD1.

-

Cell lysis buffer.

-

Radiolabeled [3H]-cortisone.

-

NADPH.

-

This compound (7k27OHC).

-

Scintillation fluid and counter.

-

Thin-layer chromatography (TLC) system.

Procedure:

-

Preparation of Cell Lysates: Culture and harvest HEK-293 cells expressing 11β-HSD1. Lyse the cells and prepare a clarified lysate containing the enzyme.

-

Enzyme Reaction: In a microcentrifuge tube, combine the cell lysate, NADPH, and varying concentrations of 7k27OHC or vehicle control.

-

Initiation of Reaction: Start the reaction by adding radiolabeled [3H]-cortisone.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction remains in the linear range.

-

Extraction of Steroids: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).

-

Separation and Quantification: Separate the substrate ([3H]-cortisone) from the product ([3H]-cortisol) using TLC. Quantify the amount of radioactivity in the spots corresponding to cortisone and cortisol using a scintillation counter.

-

Data Analysis: Calculate the percentage of conversion of cortisone to cortisol for each concentration of 7k27OHC. Plot the percentage of inhibition against the log concentration of 7k27OHC to determine the IC50 value.

Conclusion

This compound is a key signaling oxysterol that directly interacts with and modulates the activity of the Smoothened receptor and the 11β-hydroxysteroid dehydrogenase enzymes. Its role as a SMO agonist highlights its importance in the regulation of the Hedgehog pathway, a critical signaling cascade in development and disease. Furthermore, its ability to influence local glucocorticoid metabolism suggests a broader role in cellular homeostasis and stress responses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the multifaceted functions of 7k27OHC. Future studies aimed at elucidating the precise binding kinetics of 7k27OHC with SMO and identifying additional cellular targets will be crucial for a complete understanding of its biological significance and for the development of novel therapeutic strategies.

References

An In-Depth Technical Guide to 7-Keto-27-hydroxycholesterol: Discovery, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Keto-27-hydroxycholesterol is a dually oxidized oxysterol derived from the metabolism of 7-ketocholesterol (B24107) by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). Initially identified in the context of atherosclerosis, this metabolite is implicated in various physiological and pathological processes, including lipid metabolism and cellular signaling. This technical guide provides a comprehensive overview of the discovery, characterization, and known biological functions of this compound. It includes detailed experimental protocols for its analysis, a summary of quantitative data, and visual representations of its metabolic and signaling pathways to serve as a valuable resource for researchers in the field.

Discovery and Characterization

The discovery of this compound is intrinsically linked to the study of its precursor, 7-ketocholesterol (7KC), a major product of cholesterol auto-oxidation. 7KC is a significant component of oxidized low-density lipoproteins (LDL) and is found in high concentrations in atherosclerotic plaques.[1][2] Early investigations into the metabolic fate of 7KC in macrophages and liver cells led to the identification of a more polar, 27-hydroxylated metabolite.[3][4]

This enzymatic conversion is catalyzed by sterol 27-hydroxylase (CYP27A1) , a mitochondrial cytochrome P450 enzyme.[1][3] The reaction involves the hydroxylation of the C27 position on the sterol side chain of 7KC. The identity of this compound has been confirmed through techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[5][6]

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₂₇H₄₄O₃ |

| Molecular Weight | 416.64 g/mol |

| Synonyms | 3β,27-dihydroxy-5-cholesten-7-one, 27-Hydroxy-7-ketocholesterol |

Metabolic Pathways

The formation of this compound is a key step in the catabolism of 7-ketocholesterol. This metabolic pathway is crucial for the detoxification and elimination of 7KC, which is known for its cytotoxic effects.[7]

Figure 1: Metabolic pathway of this compound.

Biological Functions and Signaling Pathways

While the biological activities of 7-ketocholesterol are more extensively studied, emerging evidence suggests specific roles for this compound. The precursor, 7KC, is known to be a pro-inflammatory and pro-apoptotic agent.[8][9] It has also been shown to be a weak agonist for the Liver X Receptor (LXR).[7]

Recent findings indicate that this compound may act as an agonist for the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway.[10][11] This pathway is crucial for embryonic development and tissue homeostasis.

Figure 2: Proposed signaling pathway of this compound.

Quantitative Data

Quantitative data for this compound is still emerging. However, studies have quantified its precursor, 7-ketocholesterol, in various biological matrices, providing a context for the potential levels of its metabolites.

Table 1: Reported Concentrations of 7-Ketocholesterol in Human Plasma and Atherosclerotic Plaques

| Biological Matrix | Condition | Concentration Range (ng/mL) | Reference |

| Plasma | Healthy Volunteers | 2.63 - 30.47 | [12] |

| Plasma | Patients with Coronary Artery Disease | Elevated levels correlated with disease severity | [7] |

| Atherosclerotic Plaque | - | Significantly higher than in plasma (approx. 43-fold) | [12] |

Note: These values are for the precursor, 7-ketocholesterol. The concentration of this compound is expected to be lower and is a subject of ongoing research.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound from 7-ketocholesterol using recombinant human CYP27A1.

Materials:

-

Recombinant human CYP27A1

-

7-ketocholesterol

-

NADPH

-

Potassium phosphate (B84403) buffer (40 mM, pH 7.4)

-

EDTA (1 mM)

-

Methanol (B129727):Chloroform (2:1, v/v)

Procedure:

-

Prepare a reaction mixture containing 40 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, and the desired concentration of recombinant CYP27A1 (e.g., 0.02 µM).[6]

-

Add 7-ketocholesterol to the reaction mixture.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at 37°C for a specified time (e.g., 5 minutes to 2 hours).[6]

-

Terminate the reaction by adding 5 volumes of methanol:chloroform (2:1, v/v).[6]

-

Separate the phases by centrifugation at 2,000 x g for 10 minutes.[6]

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

The dried residue containing this compound can be reconstituted for purification or analysis.

Figure 3: Workflow for the enzymatic synthesis of this compound.

Extraction and Quantification of Oxysterols from Plasma by LC-MS/MS

This protocol provides a general method for the extraction and analysis of oxysterols, which can be adapted for the specific quantification of this compound.

Materials:

-

Human plasma

-

Internal standards (e.g., deuterated oxysterols)

-

Methanol

-

Dichloromethane

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation: To 80 µL of plasma, add an appropriate internal standard.[12]

-

Protein Precipitation: Add methanol to precipitate proteins.

-

Liquid-Liquid Extraction (for tissue): For tissue samples like atherosclerotic plaques, a liquid-liquid extraction step is typically included.[12]

-

Solid Phase Extraction (SPE): Use SPE cartridges to clean up the sample and enrich the oxysterol fraction.

-

LC-MS/MS Analysis:

Figure 4: General workflow for oxysterol analysis by LC-MS/MS.

Conclusion and Future Directions

This compound is an emerging bioactive lipid with potential roles in atherosclerosis and cellular signaling. While its discovery and the primary pathway of its formation are established, further research is needed to fully elucidate its specific biological functions, downstream signaling targets, and its precise concentrations in various physiological and pathological states. The development of robust and standardized methods for its synthesis and quantification will be critical for advancing our understanding of this intriguing oxysterol and its potential as a biomarker or therapeutic target. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their future investigations.

References

- 1. research.aston.ac.uk [research.aston.ac.uk]

- 2. 27-Hydroxycholesterol induces macrophage gene expression via LXR-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of an oxysterol, 7-ketocholesterol, by sterol 27-hydroxylase in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sterol 27-hydroxylase acts on 7-ketocholesterol in human atherosclerotic lesions and macrophages in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conversion of 7-ketocholesterol to oxysterol metabolites by recombinant CYP27A1 and retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-Ketocholesterol and 7β-hydroxycholesterol: In vitro and animal models used to characterize their activities and to identify molecules preventing their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Metabolic Fate of 7-Keto-27-hydroxycholesterol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-keto-27-hydroxycholesterol, a di-oxygenated oxysterol, emerges as a key intermediate in the catabolism of 7-ketocholesterol (B24107) (7KC), one of the most abundant and cytotoxic oxysterols formed from the oxidation of cholesterol. This technical guide provides a comprehensive overview of the in vivo metabolic fate of this compound, detailing its enzymatic transformations within the acidic pathway of bile acid synthesis. This document synthesizes current knowledge on the enzymes responsible for its formation and subsequent metabolism, offers available quantitative data, outlines detailed experimental protocols for its study, and illustrates the pertinent metabolic and signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating oxysterol metabolism and its implications in health and disease.

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are a diverse group of molecules that play critical roles in numerous physiological and pathological processes, including cholesterol homeostasis, inflammation, and cell death.[1] 7-ketocholesterol (7KC) is a major product of cholesterol autooxidation and is found at elevated levels in pathological conditions such as atherosclerosis.[2] The in vivo metabolism of 7KC is a crucial detoxification process, and this compound stands as a central intermediate in this pathway. Understanding the metabolic fate of this compound is therefore essential for elucidating the mechanisms of 7KC clearance and for developing therapeutic strategies to mitigate its cytotoxic effects.

Metabolic Pathway of this compound

The in vivo metabolism of this compound is intrinsically linked to the acidic pathway of bile acid synthesis, a crucial route for cholesterol elimination. This pathway is initiated by the hydroxylation of the cholesterol side chain. In the context of 7KC, this primary metabolic step is the formation of this compound.

Formation of this compound from 7-Ketocholesterol

The initial and rate-limiting step in the metabolism of 7KC is its hydroxylation at the C27 position to form this compound. This reaction is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase , encoded by the CYP27A1 gene.[2][3] CYP27A1 is a versatile cytochrome P450 enzyme with broad substrate specificity, playing a key role in the acidic pathway of bile acid synthesis by hydroxylating various sterol intermediates.[4] The conversion of 7KC to this compound renders the molecule more hydrophilic, facilitating its subsequent metabolism and excretion.[2]

Downstream Metabolism to Bile Acids

Following its formation, this compound is further metabolized along the acidic pathway of bile acid synthesis. The subsequent key enzymatic step is the 7α-hydroxylation of the sterol nucleus. While direct evidence for this compound as a substrate is still emerging, the established pathway for other 27-hydroxylated sterols involves the enzyme oxysterol 7α-hydroxylase , encoded by the CYP7B1 gene.[5][6] This enzyme introduces a hydroxyl group at the C7α position, a critical modification for the formation of bile acids.

The resulting molecule, a 7α,27-dihydroxy-7-ketocholesterol intermediate, would then undergo a series of further enzymatic modifications, including oxidation of the 3β-hydroxyl group, isomerization of the double bond, and side-chain cleavage, to ultimately yield primary bile acids such as chenodeoxycholic acid (CDCA).[4]

digraph "Metabolic Pathway of this compound" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

"7-Ketocholesterol" [fillcolor="#FBBC05"];

"this compound" [fillcolor="#EA4335"];

"Bile Acid Precursors" [fillcolor="#34A853"];

"Bile Acids (e.g., Chenodeoxycholic Acid)" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"7-Ketocholesterol" -> "this compound" [label="CYP27A1\n(Sterol 27-hydroxylase)", arrowhead="normal"];

"this compound" -> "Bile Acid Precursors" [label="CYP7B1 (putative)\n(Oxysterol 7α-hydroxylase)", arrowhead="normal"];

"Bile Acid Precursors" -> "Bile Acids (e.g., Chenodeoxycholic Acid)" [label="Further\nEnzymatic Steps", arrowhead="normal"];

}

General workflow for the analysis of this compound.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of oxysterols.

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of oxysterols.

-

Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) in water, often with a modifier like formic acid or ammonium (B1175870) formate, is employed for optimal separation.[7]

Mass Spectrometric Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with ESI being more common in recent methods.

-

Detection Mode: Multiple reaction monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[8]

Signaling Pathways

While the primary role of this compound metabolism is detoxification and excretion, oxysterols are also known to be potent signaling molecules, primarily through their interaction with nuclear receptors such as Liver X Receptors (LXR) and Farnesoid X Receptor (FXR).

The signaling activities of this compound itself have not been extensively characterized, and much of the current understanding is extrapolated from studies on its precursor, 7KC, and other 27-hydroxylated sterols.

-

Liver X Receptors (LXRα and LXRβ): LXRs are key regulators of cholesterol homeostasis. Certain oxysterols, particularly those hydroxylated on the side chain like 27-hydroxycholesterol (B1664032), are known LXR agonists.[9] Activation of LXRs leads to the expression of genes involved in cholesterol efflux, transport, and conversion to bile acids. While 7KC is not a direct LXR agonist, its conversion to this compound may modulate LXR activity, although this requires further investigation.

-

Farnesoid X Receptor (FXR): FXR is a nuclear receptor primarily activated by bile acids. It plays a crucial role in the negative feedback regulation of bile acid synthesis. As the end products of this compound metabolism are bile acids, this pathway is indirectly regulated by FXR.[10]

-

Other Signaling Effects: 7KC has been shown to induce apoptosis and inflammation through various signaling pathways, including the activation of caspases and the production of reactive oxygen species (ROS).[11][12] It is plausible that the conversion of 7KC to the more polar this compound mitigates these toxic signaling events, though direct comparative studies are needed. 7-ketocholesterol has also been shown to decrease the cytotoxicity of doxorubicin (B1662922) in breast cancer cells through an ERα- and mTOR-dependent pathway.[13][14]

```dot

digraph "Signaling Pathways of Oxysterols" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

"7KC" [label="7-Ketocholesterol", fillcolor="#FBBC05"];

"7K27OHC" [label="this compound", fillcolor="#EA4335"];

"Bile_Acids" [label="Bile Acids", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"LXR" [label="LXR", shape=ellipse, fillcolor="#34A853"];

"FXR" [label="FXR", shape=ellipse, fillcolor="#34A853"];

"Apoptosis_Inflammation" [label="Apoptosis &\nInflammation", shape=ellipse, fillcolor="#EA4335"];

"Gene_Expression" [label="Target Gene Expression\n(Cholesterol Homeostasis)", shape=rectangle, style="dashed"];

"7KC" -> "7K27OHC" [label="Metabolism\n(CYP27A1)", style="dashed", arrowhead="normal"];

"7K27OHC" -> "Bile_Acids" [label="Metabolism", style="dashed", arrowhead="normal"];

"7KC" -> "Apoptosis_Inflammation" [label="Induces", arrowhead="normal"];

"Bile_Acids" -> "FXR" [label="Activates", arrowhead="normal"];

"FXR" -> "Gene_Expression" [label="Regulates", arrowhead="normal"];

"7K27OHC" -> "LXR" [label="Potential\nModulation", style="dotted", arrowhead="normal"];

"LXR" -> "Gene_Expression" [arrowhead="normal"];

}

References

- 1. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 2. Metabolism of an oxysterol, 7-ketocholesterol, by sterol 27-hydroxylase in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel routes for metabolism of 7-ketocholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP7B1 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptional integration of metabolism by the nuclear sterol-activated receptors LXR and FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of 7-Keto-27-hydroxycholesterol in Nuclear Receptor Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the interactions between the oxysterol 7-Keto-27-hydroxycholesterol (7-Keto-27-OHC) and various nuclear receptors. Oxysterols, the oxidized derivatives of cholesterol, are increasingly recognized as critical signaling molecules that regulate a wide array of physiological and pathophysiological processes, from lipid metabolism to immune responses.[1] 7-Keto-27-OHC, a specific di-oxygenated cholesterol metabolite, has emerged as a key modulator of several nuclear receptors, demonstrating a complex profile of activity that includes the Retinoid-related Orphan Receptor gamma t (RORγt), Liver X Receptors (LXRα and LXRβ), and Estrogen Receptors (ERs). Understanding these interactions is crucial for elucidating disease mechanisms and developing novel therapeutic strategies.

Interaction with Retinoid-related Orphan Receptor gamma t (RORγt)

7-Keto-27-OHC has been identified as an agonist of RORγt, a master transcription factor for the differentiation of T helper 17 (Th17) cells.[2][3][4] Th17 cells are critical in the pathogenesis of various autoimmune diseases, making RORγt a significant therapeutic target.

Mechanism of Action & Signaling Pathway:

The interaction of 7-Keto-27-OHC with the RORγ ligand-binding domain (LBD) initiates a signaling cascade that promotes Th17 cell differentiation and subsequent production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[2][3] While several oxysterols show agonist activity, 7-Keto-27-OHC is among the more potent and efficacious activators in certain assay formats, such as chimeric receptor reporter assays.[2][3] However, its activity appears to be context-dependent, as it was found to be largely inactive in full-length RORγt reporter assays and less efficacious in promoting IL-17 production in primary T-cells compared to other 27-hydroxylated oxysterols like 7β,27-OHC.[2][3] This suggests a nuanced modulatory role that may depend on the specific cellular environment and assay system.

References

- 1. Oxysterols and nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 7-Keto-27-hydroxycholesterol by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Keto-27-hydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol, implicated in various physiological and pathological processes. Its accurate quantification in biological matrices is crucial for understanding its role in lipid metabolism and related diseases. This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound.

Metabolic Pathway of this compound

7-Ketocholesterol (B24107) is a quantitatively significant oxysterol found in atherosclerotic lesions.[1] The initial step in its metabolism in liver cells is hydroxylation at the 27th position, a reaction catalyzed by the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase (CYP27A1).[1][2][3] This conversion results in the formation of this compound, which is a more polar, water-soluble product destined for further metabolism and excretion, potentially as a bile acid.[1][3][4] Understanding this pathway is essential for interpreting the biological significance of measured this compound levels.

Experimental Protocols

This section details the complete workflow for the quantification of this compound from sample preparation to LC-MS/MS analysis.

Materials and Reagents

-

Standards: this compound certified reference standard.

-

Internal Standard (IS): A stable isotope-labeled analog such as d7-4β-hydroxycholesterol (d7-4β-OHC) is recommended.[5]

-

Solvents: HPLC-grade or LC-MS grade methanol (B129727), acetonitrile, isopropanol, n-hexane, dichloromethane, and water.[5][6]

-

Additives: Formic acid (LC-MS grade) and butylated hydroxytoluene (BHT).[5]

-

Solid-Phase Extraction (SPE): Unmodified silica (B1680970) columns.[5][6]

Sample Preparation

The following protocol is a comprehensive approach for the extraction of this compound from plasma.

-

Protein Precipitation:

-

To 200 µL of plasma in a glass vial, add internal standards.

-

Add ice-cold acetone (B3395972) (1:5, v/v) containing 50 µg BHT to prevent auto-oxidation of cholesterol.[5][6]

-

Vortex and sonicate in ice-cold water for 10 minutes.

-

Store at -20°C overnight to allow for complete protein precipitation.[5][6]

-

Collect the supernatant and dry it under a stream of nitrogen.[5][6]

-

-

Solid-Phase Extraction (SPE):

-

Resuspend the dried organic residue in 50 µL of isopropanol.[5][6]

-

Condition an unmodified silica SPE column with n-hexane.[5][6]

-

Load the resuspended sample onto the column.

-

Wash the column with 2 mL of n-hexane followed by 4 mL of n-hexane-isopropanol (99:1, v/v) to remove cholesterol and other hydrophobic compounds.[5][6]

-

Elute the oxysterols, including this compound, with 4 mL of dichloromethane-methanol (1:1, v/v).[5][6]

-

Reconstitute the final residue in 20 µL of methanol for LC-MS/MS analysis.[5][6]

-

LC-MS/MS Method

The following are suggested starting conditions for the LC-MS/MS analysis.

Liquid Chromatography:

| Parameter | Recommended Condition |

| Column | Ascentis Express C18 (150 x 2.1 mm; 2 µm) or equivalent[5] |

| Mobile Phase A | Water:Acetonitrile (95:5, v/v) + 0.1% Formic Acid[5][6] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[5][6] |

| Mobile Phase C | Methanol + 0.1% Formic Acid[5][6] |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30°C[5] |

| Injection Volume | 3 µL[5] |

Gradient Elution:

| Time (min) | %A | %B | %C |

| 0.0 | 60 | 40 | 0 |

| 2.0 | 0 | 100 | 0 |

| 10.0 | 0 | 0 | 100 |

| 12.0 | 0 | 0 | 100 |

| 12.1 | 60 | 40 | 0 |

| 15.0 | 60 | 40 | 0 |

Mass Spectrometry:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Capillary Voltage | 3.5 kV[5] |

| Cone Voltage | 20 V[5] |

| Desolvation Temperature | 500°C[5] |

| Desolvation Gas Flow | 1100 L/hour[5] |

| Cone Gas Flow | 150 L/hour[5] |

| Nebulizer Gas Pressure | 6.0 bar[5] |

Quantitative Data

The following tables summarize the key quantitative parameters for the LC-MS/MS method.

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

| This compound | 417.4 | 94.9 | 24 | Quantifier[5] |

| 417.4 | 80.8 | 30 | Qualifier[5] | |

| d7-4β-OHC (IS) | 410.4 | 356.3 | 18 | Quantifier |

| 410.4 | 94.9 | 24 | Qualifier |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |